Product packaging for 2-[(2-methylbut-3-yn-2-yl)amino]ethan-1-ol(Cat. No.:CAS No. 4067-36-1)

2-[(2-methylbut-3-yn-2-yl)amino]ethan-1-ol

Cat. No.: B6203398
CAS No.: 4067-36-1
M. Wt: 127.18 g/mol
InChI Key: VXJGQOYSBXKDRL-UHFFFAOYSA-N
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Description

2-[(2-methylbut-3-yn-2-yl)amino]ethan-1-ol is an organic compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . It is identified by several other names, including 2-[methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol, and is characterized by the InChIKey MRMXXVUJOWHKMB-UHFFFAOYSA-N . This compound is typically supplied as a liquid and should be stored at 4°C . As a nitrogen- and oxygen-containing molecule, it serves as a versatile building block in organic synthesis and materials science research. Compounds with similar structures are often investigated for their potential in developing polymers and functional materials . This product is intended for research applications and is not for diagnostic or therapeutic use . Researchers can request a Safety Data Sheet (SDS) for detailed handling and safety information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4067-36-1

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2-(2-methylbut-3-yn-2-ylamino)ethanol

InChI

InChI=1S/C7H13NO/c1-4-7(2,3)8-5-6-9/h1,8-9H,5-6H2,2-3H3

InChI Key

VXJGQOYSBXKDRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)NCCO

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 2 Methylbut 3 Yn 2 Yl Amino Ethan 1 Ol

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique for designing a synthetic pathway by working backward from the target molecule to simpler, commercially available starting materials. icj-e.orgyoutube.com For 2-[(2-methylbut-3-yn-2-yl)amino]ethan-1-ol, the most logical disconnections involve the carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds that form the core aminoalkynol scaffold.

A primary disconnection strategy targets the C-N bond between the ethanolamine (B43304) moiety and the 2-methylbut-3-yn-2-yl group. This approach simplifies the target molecule into two key synthons: an ethanolamine synthon and a 2-methylbut-3-yn-2-yl synthon. This disconnection corresponds to a known, reliable reaction: the N-alkylation of an amine. amazonaws.com

An alternative disconnection can be made at the C-C bond of the propargyl group, which would involve a more complex assembly. However, the C-N disconnection represents a more direct and commonly employed strategy in the synthesis of N-substituted amino alcohols.

Development of Targeted Synthetic Routes to the Aminoalkynol Scaffold

Based on the retrosynthetic analysis, several synthetic routes can be devised to construct the this compound scaffold. These routes can be broadly categorized into convergent and divergent approaches, and can also involve multi-component reactions for a more streamlined synthesis.

Convergent and Divergent Synthetic Approaches

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final steps. researchgate.net In the context of our target molecule, a convergent approach would involve the separate preparation of 2-aminoethan-1-ol and a suitable derivative of 2-methyl-3-butyn-2-ol (B105114), followed by their coupling. This strategy is often more efficient for complex molecules as it allows for the parallel construction of different parts of the molecule. rsc.org

Conversely, a divergent synthesis begins with a common intermediate that is progressively modified to yield a variety of related compounds. nih.govacs.org While less direct for synthesizing a single target, a divergent approach could be employed to create a library of related aminoalkynols by reacting a common precursor, such as 2-methyl-3-butyn-2-al, with various amino alcohols.

Multi-component Reaction Methodologies for Assembly

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules by combining three or more reactants in a single step. nih.govresearchgate.net The A³ coupling (aldehyde-alkyne-amine) reaction is a well-established MCR for the synthesis of propargylamines. nih.govresearchgate.netrsc.org

In a hypothetical MCR approach to our target molecule, one could envision a reaction between a suitable aldehyde, 2-methyl-3-butyn-2-ol, and ethanolamine. However, the direct use of 2-methyl-3-butyn-2-ol in a classic A³ coupling is not straightforward as it is a tertiary alcohol. A more plausible strategy would involve the use of a related alkyne, such as 2-methyl-3-butyn-2-al, in the presence of ethanolamine. This would generate the desired aminoalkynol scaffold in a single, efficient step.

Strategies for Stereoselective and Regioselective Synthesis

While the target molecule, this compound, does not possess any chiral centers, the principles of stereoselective and regioselective synthesis are crucial in the broader context of aminoalkynol synthesis. diva-portal.orgdiva-portal.orgnih.gov

Stereoselective synthesis aims to control the formation of a specific stereoisomer. diva-portal.orgdiva-portal.org In the synthesis of chiral aminoalkynols, this can be achieved through the use of chiral catalysts, chiral auxiliaries, or by starting from a chiral pool of materials like amino acids. diva-portal.orgnih.gov For instance, the Sharpless asymmetric aminohydroxylation provides a direct route to enantiomerically enriched amino alcohols from alkenes. diva-portal.org

Regioselective synthesis focuses on controlling the position of a chemical reaction when multiple reactive sites are present. rsc.orgntnu.edu.twnih.gov In the synthesis of our target molecule, regioselectivity would be important if the starting materials had multiple reactive sites. For example, in the N-alkylation of ethanolamine, the reaction should selectively occur at the nitrogen atom rather than the oxygen atom. This can often be controlled by carefully choosing the reaction conditions and protecting groups.

Optimization of Reaction Conditions for Enhanced Efficiency and Yield

To maximize the efficiency and yield of the synthesis of this compound, careful optimization of the reaction conditions is essential. This includes the choice of solvent, temperature, reaction time, and the use of catalysts.

Catalytic Strategies in Aminoalkynol Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering routes to new compounds with improved efficiency and selectivity. nih.govresearchgate.netmdpi.com In the context of aminoalkynol synthesis, various catalytic strategies can be employed.

For the N-alkylation step, transition metal catalysts, such as those based on palladium, copper, or ruthenium, can be used to facilitate the coupling of the amine and the alkyne precursor. nih.govmdpi.comnih.gov For instance, copper-catalyzed A³ coupling reactions are widely used for the synthesis of propargylamines. researchgate.netnih.gov The use of a copper(I) catalyst, for example, could promote the reaction between an appropriate derivative of 2-methyl-3-butyn-2-ol and ethanolamine.

Furthermore, the use of biocatalysts, or enzymes, is an emerging area in the synthesis of amino alcohols. nih.govacs.orgnih.gov Enzymes can offer high levels of stereoselectivity and operate under mild reaction conditions, making them an attractive and sustainable alternative to traditional chemical catalysts.

The table below summarizes some of the key synthetic strategies and the corresponding reaction types that could be applied to the synthesis of this compound.

Synthetic StrategyReaction TypeStarting MaterialsKey Considerations
Convergent Synthesis N-Alkylation2-aminoethan-1-ol, 2-chloro-2-methyl-3-butyneRegioselectivity, reaction conditions
Multi-component Reaction A³ Coupling2-methyl-3-butyn-2-al, ethanolamine, reducing agentCatalyst choice, reaction optimization
Catalytic Synthesis Copper-catalyzed coupling2-methyl-3-butyn-2-ol, ethanolamine (with activation)Catalyst loading, ligand choice

Green Chemistry Approaches and Sustainable Synthesis Protocols

The principles of green chemistry, which encourage the reduction of waste, use of less hazardous substances, and improved energy efficiency, are increasingly integral to modern organic synthesis. For a molecule like this compound, which contains a propargylamine (B41283) moiety, several sustainable strategies can be proposed based on established reactions for analogous structures.

Multicomponent Reactions (MCRs): One of the most powerful tools in green synthesis is the use of multicomponent reactions, which combine three or more reactants in a single step to form a complex product, maximizing atom economy. The A³-coupling reaction (amine, alkyne, aldehyde) is a prominent example for synthesizing propargylamines. nih.gov A plausible green synthesis for the target compound could involve a copper-catalyzed A³-coupling of ethanolamine, an appropriate aldehyde (like formaldehyde), and a suitable terminal alkyne. researchgate.netnih.gov

Solvent-free synthesis is a key aspect of green chemistry, and many copper-catalyzed A³-coupling reactions can be performed without a solvent or in environmentally benign solvents like water. nih.gov For instance, using a recyclable copper catalyst, such as copper nanoparticles on a solid support (e.g., TiO₂ or magnetite), under solvent-free conditions at moderate temperatures (e.g., 70-110 °C) provides an efficient and sustainable route to propargylamines. nih.gov

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions, making them ideal catalysts for green synthesis. For chiral molecules like the target compound, biocatalysis provides a pathway to high enantiopurity. Researchers have developed biocatalytic cascade reactions to produce enantiomerically pure propargylic alcohols and amines from racemic mixtures. acs.org One such strategy involves the deracemization of a racemic propargylic alcohol using a combination of a peroxygenase and an alcohol dehydrogenase. acs.org Furthermore, an enzymatic Mitsunobu-type reaction can convert racemic alcohols into enantiomerically enriched propargylic amines using amine transaminases. acs.org This approach avoids the use of hazardous reagents and provides access to specific stereoisomers.

A proposed biocatalytic route could start with the precursor 2-methylbut-3-yn-2-ol, which is produced industrially from acetone (B3395972) and acetylene. wikipedia.org This alcohol could then be subjected to enzymatic amination to yield the target amino alcohol.

Analogous and Homologous Series Synthesis based on the this compound Framework

The synthetic framework used for this compound can be readily adapted to produce a wide range of structurally related compounds. These analogs and homologs are valuable for structure-activity relationship (SAR) studies in medicinal chemistry and materials science.

A homologous series is a group of compounds that differ by a repeating structural unit, such as a methylene (B1212753) group (-CH₂-). A series of analogs , on the other hand, involves more varied structural modifications, such as changing functional groups or the carbon skeleton.

Synthesis of a Homologous Series: A homologous series can be generated by varying the length of the amino alcohol chain. Using the A³-coupling reaction as a template, one could react the chosen alkyne and aldehyde with different amino alcohols. For example, replacing ethanolamine with 3-aminopropan-1-ol or 4-aminobutan-1-ol would extend the carbon chain between the nitrogen and oxygen atoms, yielding the corresponding homologs.

Table 1: Proposed Homologous Series of 2-[(2-methylbut-3-yn-2-yl)amino]alkan-1-ols

Compound NameStructureRepeating Unit Difference
This compoundCC(C)(C#C)NCCOBase Compound
3-[(2-methylbut-3-yn-2-yl)amino]propan-1-olCC(C)(C#C)NC(C)CO+ 1 CH₂ group
4-[(2-methylbut-3-yn-2-yl)amino]butan-1-olCC(C)(C#C)NC(C)(C)CO+ 2 CH₂ groups

Synthesis of an Analogous Series: The synthesis of analogs can be achieved by modifying the alkyne component. The versatility of the A³-coupling allows for the use of various terminal alkynes. mdpi.com By replacing 2-methylbut-3-yn-2-ol with other propargylic alcohols or different terminal alkynes, a diverse library of analogs can be created. This allows for the exploration of how steric and electronic properties of the alkyne fragment influence the characteristics of the final compound.

Table 2: Proposed Analogs based on the Amino-ethan-1-ol Framework

Compound NameStructureModification
This compoundCC(C)(C#C)NCCOBase Compound
2-(prop-2-yn-1-ylamino)ethan-1-olC#CCNCC0Unsubstituted Propargyl Group
2-[(1-ethynylcyclohexyl)amino]ethan-1-olC1(C#C)CCCCC1NCCOCyclohexyl instead of Dimethyl
2-[(3-phenylprop-2-yn-1-yl)amino]ethan-1-olc1ccccc1C#CCNCCOPhenyl-substituted Alkyne

These synthetic strategies, grounded in the principles of green chemistry and modular reaction design, provide a clear and efficient pathway for the creation of this compound and a broad spectrum of related molecules for further scientific investigation.

Chemical Reactivity and Derivatization of 2 2 Methylbut 3 Yn 2 Yl Amino Ethan 1 Ol

Reactivity Profiles of the Terminal Alkyne Moiety

The terminal alkyne group is a highly versatile functional group that participates in a wide array of chemical reactions. Its reactivity stems from the presence of two π-bonds and an acidic terminal proton.

Click Chemistry Applications (e.g., Cu(I)-Catalyzed Azide-Alkyne Cycloaddition) for Functionalization

The terminal alkyne in 2-[(2-methylbut-3-yn-2-yl)amino]ethan-1-ol is an ideal substrate for "click" chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). organic-chemistry.orgwikipedia.org This reaction is known for its high efficiency, mild reaction conditions, and formation of a stable 1,2,3-triazole ring. organic-chemistry.orgwikipedia.orgnih.gov The CuAAC reaction involves the coupling of a terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent. wikipedia.orged.ac.uk This reaction proceeds with high regioselectivity to yield the 1,4-disubstituted triazole isomer. organic-chemistry.orgwikipedia.org The resulting triazole ring is a stable and versatile linker, making this methodology highly valuable for the functionalization of this compound in various applications, including bioconjugation and materials science. wikipedia.orgnih.gov

A plausible mechanism for the CuAAC reaction involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. researchgate.net The reaction is generally tolerant of a wide range of functional groups and can be performed in various solvents, including water. organic-chemistry.org

Table 1: Examples of Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Alkyne ReactantAzide ReactantCatalystProductReference
Terminal AlkyneOrganic AzideCu(I) salt1,4-disubstituted 1,2,3-triazole organic-chemistry.orgwikipedia.org
Propargyl Alcohol DerivativesSugar AzideCu(I)Mono-coupling product nih.gov
Terminal YnamineAzideCopper(II) Acetate1,4-triazole ed.ac.uk

This table is for illustrative purposes and shows general examples of CuAAC reactions.

Hydrofunctionalization Reactions (Hydroamination, Hydroboration, Hydrosilylation)

The terminal alkyne of this compound can undergo various hydrofunctionalization reactions, where an H-X molecule is added across the triple bond. These reactions provide access to a wide range of functionalized alkenes.

Hydroamination: The addition of an N-H bond across the alkyne can be achieved through hydroamination. This reaction can be catalyzed by various metals, including rhodium, titanium, and copper, to produce imines or enamines. organic-chemistry.orgorganic-chemistry.orgconicet.gov.ar The regioselectivity of the reaction (Markovnikov vs. anti-Markovnikov addition) can often be controlled by the choice of catalyst and reaction conditions. organic-chemistry.orgconicet.gov.ar For instance, titanocene (B72419) complexes have been shown to effectively catalyze the anti-Markovnikov hydroamination of terminal alkynes with primary aliphatic amines, yielding the corresponding imines. organic-chemistry.org In contrast, copper nanoparticle-catalyzed hydroamination of terminal alkynes with amines tends to afford the Markovnikov product. conicet.gov.ar

Hydroboration: Hydroboration-oxidation of the terminal alkyne provides a method to install a hydroxyl group, leading to the formation of aldehydes or ketones. libretexts.orgjove.com The reaction typically proceeds with anti-Markovnikov selectivity, where the boron atom adds to the terminal carbon of the alkyne. libretexts.orgchemistrysteps.com Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, forming an enol intermediate that tautomerizes to the more stable aldehyde. jove.comchemistrysteps.com The use of sterically hindered boranes, such as disiamylborane (B86530) or 9-BBN, is crucial to prevent double addition across the two π-bonds of the alkyne. jove.comlibretexts.org

Hydrosilylation: The addition of a silicon-hydride bond across the alkyne, known as hydrosilylation, yields vinylsilanes. scientificspectator.comnih.gov This reaction can be catalyzed by various transition metal complexes, including those of manganese, ruthenium, and platinum. scientificspectator.comacs.orgnih.gov The stereoselectivity and regioselectivity of the addition (α- vs. β- and Z- vs. E-isomers) are highly dependent on the catalyst system employed. scientificspectator.comacs.org For example, certain manganese-NHC complexes have been shown to catalyze the hydrosilylation of terminal alkynes with good selectivity towards the less thermodynamically stable β-(Z)-vinylsilanes via an anti-Markovnikov addition. nih.govacs.org

Table 2: Comparison of Hydrofunctionalization Reactions of Terminal Alkynes

ReactionReagentCatalystTypical ProductRegioselectivityReference
HydroaminationAmineRh, Ti, CuImine/EnamineCatalyst Dependent organic-chemistry.orgorganic-chemistry.orgconicet.gov.ar
HydroborationBorane (e.g., 9-BBN)-AldehydeAnti-Markovnikov libretexts.orglibretexts.orgchemistrysteps.com
HydrosilylationHydrosilaneMn, Ru, PtVinylsilaneCatalyst Dependent scientificspectator.comacs.orgnih.gov

Cycloaddition Reactions Involving the Alkyne Unit

Beyond the [3+2] cycloaddition seen in click chemistry, the alkyne functionality can participate in other cycloaddition reactions. For instance, alkynes can undergo [2+2+2] cycloadditions with other unsaturated molecules, often catalyzed by transition metals, to form complex cyclic structures. They can also participate in Diels-Alder reactions, although they are generally less reactive dienophiles than alkenes. The specific conditions and resulting products would depend on the reaction partners and catalysts employed.

Oxidative Cleavage and Electrophilic Additions

Oxidative Cleavage: The triple bond of the alkyne can be completely cleaved under strong oxidizing conditions. Reagents such as ozone (O₃) followed by aqueous workup, or potassium permanganate (B83412) (KMnO₄), can be used to achieve this transformation. orgoreview.comopenochem.orgjove.com The oxidative cleavage of a terminal alkyne like the one in this compound would yield a carboxylic acid and carbon dioxide. openochem.orgjove.com This reaction can be useful for determining the position of a triple bond within a molecule. orgoreview.comjove.com

Electrophilic Additions: The alkyne can undergo electrophilic addition reactions with reagents such as hydrogen halides (HX) and halogens (X₂). ic.ac.ukjove.comlibretexts.org The addition of one equivalent of HX to a terminal alkyne typically follows Markovnikov's rule, with the hydrogen atom adding to the terminal carbon and the halide to the more substituted carbon, forming a vinyl halide. jove.comlibretexts.org The addition of a second equivalent of HX results in a geminal dihalide. jove.com The reaction of alkynes with halogens, such as bromine (Br₂), leads to the formation of a dihaloalkene and subsequently a tetrahaloalkane. libretexts.org

Nucleophilic Reactions of Acetylenic Anions derived from this compound

The terminal proton of the alkyne in this compound is weakly acidic (pKa ≈ 25) and can be removed by a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, to form a nucleophilic acetylide anion. alfa-chemistry.comlibretexts.orglibretexts.org This acetylide anion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. libretexts.orglibretexts.org

For example, the acetylide anion can react with alkyl halides in an S_N2 reaction to form a new, internal alkyne. lumenlearning.comopenochem.orgpressbooks.pub This reaction is most efficient with primary alkyl halides, as secondary and tertiary halides are more prone to elimination reactions. libretexts.orglumenlearning.com The acetylide anion can also add to the carbonyl group of aldehydes and ketones to form propargyl alcohols. libretexts.orglumenlearning.com These reactions are highly valuable for extending the carbon chain and introducing further complexity into the molecule.

Transformations Involving the Tertiary Amine Functionality

The tertiary amine in this compound is a nucleophilic and basic center. It can be protonated by acids to form an ammonium (B1175870) salt. britannica.com The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile in reactions with electrophiles.

For example, tertiary amines can be oxidized to form amine oxides (R₃N⁺-O⁻) using reagents like hydrogen peroxide or peroxy acids. britannica.com They can also react with alkyl halides in a process known as quaternization to form quaternary ammonium salts. britannica.com While tertiary amines are generally unreactive towards aldehydes and ketones, they can be involved in more complex transformations. britannica.com For instance, recent developments have shown that tertiary amines can be synthesized through a carbonyl alkylative amination, a process that involves the addition of an alkyl radical to an in-situ generated iminium ion. nih.gov The development of such methods highlights the ongoing research into expanding the reactivity of amine functionalities.

Quaternization and Amine-Based Derivatizations

The secondary amine functionality in this compound is a key site for derivatization. One of the fundamental reactions of amines is quaternization, which involves the alkylation of the nitrogen atom to form a quaternary ammonium salt. This transformation is typically achieved by treating the amine with an alkylating agent, such as an alkyl halide. The reaction proceeds via nucleophilic attack of the nitrogen lone pair on the electrophilic carbon of the alkylating agent. Due to the tendency of the resulting tertiary amine to be more nucleophilic than the starting secondary amine, overalkylation is a common outcome, leading directly to the quaternary ammonium salt, a process known as the Menshutkin reaction. wikipedia.org For laboratory purposes, N-alkylation is often utilized for the synthesis of tertiary amines, but with appropriate stoichiometry and reaction conditions, the formation of quaternary ammonium salts from primary and secondary amines can be achieved. wikipedia.org

The synthesis of quaternary ammonium compounds from primary and secondary amines can be carried out using an alkylating agent in the presence of an organic base, which acts as a proton acceptor to drive the reaction to completion under mild conditions. google.com

Table 1: Examples of Quaternization Reactions of Amines

Amine SubstrateAlkylating AgentProductReference
Primary and Secondary AminesAlkyl HalidesQuaternary Ammonium Salts wikipedia.org
m-(trifluoromethyl)-anilineMethyl Iodidem-(trifluoromethyl)-N,N,N-trimethylanilinium iodide google.com

N-Alkylation, N-Acylation, and Other Nitrogen-Centered Reactions

Beyond quaternization, the secondary amine of this compound is amenable to a range of other nitrogen-centered reactions. N-alkylation to form tertiary amines is a common transformation, which can be achieved with various alkylating agents. wikipedia.org The direct N-alkylation of primary and secondary amines can sometimes lead to mixtures of products, including the desired tertiary amine and the quaternary ammonium salt, making purification challenging. researchgate.net However, methods for selective mono-N-alkylation of primary amines have been developed. organic-chemistry.org Industrially, N-alkylation of amines with alcohols is a significant process, often catalyzed to activate the hydroxyl group as a leaving group. wikipedia.org

N-acylation, the reaction of the amine with an acylating agent such as an acyl chloride or an anhydride, provides access to the corresponding amide. This reaction is generally robust and high-yielding. For instance, propargylamine (B41283) reacts with benzoyl chloride to form the corresponding amide. wikipedia.org

Reactions of the Primary Alcohol Group

The primary alcohol in this compound offers another avenue for chemical modification. These reactions can be directed to the hydroxyl group, although the presence of the amine can sometimes lead to competitive side reactions.

Esterification and Etherification Strategies

Esterification of the primary alcohol can be accomplished by reaction with a carboxylic acid or its derivative, typically under acidic conditions or in the presence of a coupling agent. For amino alcohols, selective O-acylation can be challenging due to the nucleophilicity of the amine. Protection of the amine group is a common strategy to achieve selective esterification of the alcohol. Propargyl esters of amino acids, for example, can be synthesized by reacting the amino acid with propargyl alcohol in the presence of HCl. nih.gov

Etherification, the conversion of the alcohol to an ether, presents similar challenges of selectivity. The etherification of amino alcohols can be problematic due to the potential for N-alkylation to occur preferentially. google.comgoogle.com A two-step process involving the formation of the alkali alcoholate of the amino alcohol followed by alkylation can be employed to favor O-alkylation. google.comgoogle.com

Oxidation and Reduction Transformations

The oxidation of the primary alcohol in this compound can lead to the corresponding aldehyde or, under more vigorous conditions, the carboxylic acid. libretexts.orglibretexts.org The direct oxidation of unprotected amino alcohols to their corresponding amino carbonyl compounds can be challenging but has been achieved using selective catalytic systems. nih.gov For example, 2-azaadamantane (B3153908) N-oxyl (AZADO)/copper catalysis can be used for the chemoselective aerobic oxidation of unprotected amino alcohols. nih.gov

The reduction of the primary alcohol group is less common as it is already in a low oxidation state. However, the term "reduction" in the context of amino alcohols often refers to the conversion of the alcohol to an amine. This typically involves a multi-step sequence, such as converting the alcohol to a good leaving group (e.g., a tosylate) followed by nucleophilic substitution with an amine or azide, which is then reduced. sciencemadness.org The reduction of amino acids to amino alcohols is a more common transformation, often achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) in the presence of iodine. stackexchange.comacs.org

Intramolecular Cyclization Pathways involving the Alcohol

The bifunctional nature of this compound makes it a candidate for intramolecular cyclization reactions. The alcohol can act as a nucleophile, attacking an activated form of the alkyne or another electrophilic center within the molecule. Gold-catalyzed intramolecular hydroalkoxylation of alkyne alcohols is an efficient method for the formation of cyclic ethers. nih.gov Similarly, gold-catalyzed intramolecular cyclization of 1-amino-3-alkyn-2-ols can lead to the formation of substituted pyrroles. acs.org Acid-catalyzed cyclization of alkenyl alcohols is another route to oxacycles. researchgate.net

Tandem and Cascade Reactions Utilizing Multiple Functional Groups within the Compound

The strategic placement of the amine, alcohol, and alkyne functionalities in this compound allows for the design of tandem and cascade reactions, where multiple bonds are formed in a single operation. These reactions are highly atom-economical and can lead to the rapid construction of complex molecular architectures.

For instance, cascade reactions of propargyl alcohols with various nucleophiles can be catalyzed by transition metals like ruthenium. nih.gov A one-pot, three-component reaction of terminal propargyl alcohols, carbon dioxide, and 2-aminoethanols has been developed for the synthesis of 2-oxazolidinones, showcasing a cascade pathway. nih.govresearchgate.net Furthermore, secondary propargylamines can react with heteroallenes in processes that involve subsequent transition metal-catalyzed or electrophile-mediated cyclizations to form diverse heterocycles. rsc.org Calcium(II) catalysis can promote a cascade reaction between tryptamines and propargylic alcohols. acs.org Tandem reactions of propargylic alcohols with hydroxylamine (B1172632) hydrochloride have also been reported to yield α,β-unsaturated amides and alkenyl nitriles. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 2 2 Methylbut 3 Yn 2 Yl Amino Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for the complete structural assignment of 2-[(2-methylbut-3-yn-2-yl)amino]ethan-1-ol.

1D and 2D NMR Experiments (e.g., ¹H, ¹³C, COSY, HMQC, HMBC)

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different proton environments and their neighboring protons. The expected chemical shifts (δ) in a solvent like CDCl₃ would be:

A singlet for the acetylenic proton (-C≡CH).

A singlet for the two equivalent methyl groups (-C(CH₃)₂).

Triplets for the two methylene (B1212753) groups of the ethanolamine (B43304) moiety (-NH-CH₂-CH₂-OH), which would show coupling to each other.

Broad signals for the amine (-NH) and hydroxyl (-OH) protons, which can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. researchgate.netnih.gov The predicted chemical shifts would distinguish between the sp-hybridized carbons of the alkyne, the sp³-hybridized carbons of the methyl and methylene groups, and the quaternary carbon. researchgate.netnih.gov

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For instance, it would show a correlation between the two methylene groups in the ethanolamine chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded carbon and hydrogen atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range couplings (typically 2-3 bonds) between carbons and protons. It would be instrumental in connecting the 2-methylbut-3-yn-2-yl group to the ethanolamine moiety by showing correlations from the methyl protons to the quaternary carbon and the amino methylene carbons.

Expected ¹H and ¹³C NMR Data

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C(CH₃)₂~1.3 (s, 6H)~28-32
-C≡CH~2.4 (s, 1H)~70-75
-C≡CH~80-85
-NH-CH₂-~2.8 (t, 2H)~45-50
-CH₂-OH~3.7 (t, 2H)~60-65
C(CH₃)₂~55-60
-NH-Variable (broad)
-OHVariable (broad)

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Advanced NMR Applications for Conformational and Dynamic Studies

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), could be employed to study the through-space proximity of protons, providing insights into the preferred conformation of the molecule in solution. Temperature-dependent NMR studies could also reveal information about dynamic processes, such as the rotation around single bonds and the rates of proton exchange for the amine and hydroxyl groups.

Mass Spectrometry (MS) Approaches for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. youtube.com

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the accurate mass of the molecular ion to four or more decimal places. This allows for the calculation of the elemental formula, confirming that it is C₇H₁₃NO. The predicted monoisotopic mass for the protonated molecule [M+H]⁺ is approximately 128.1070 Da. uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion) and its subsequent fragmentation to produce product ions. Analysis of these fragments provides detailed structural information. For this compound, characteristic fragmentation pathways would include:

Loss of a methyl group (-15 Da) from the tertiary carbon.

Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of stable iminium ions.

Loss of a water molecule (-18 Da) from the ethanolamine moiety.

Cleavage of the propargylic C-N bond.

Predicted Mass Spectrometry Data

Adduct Predicted m/z
[M+H]⁺128.10700
[M+Na]⁺150.08894
[M-H]⁻126.09244
[M+H-H₂O]⁺110.09698

Data sourced from predicted values on PubChem. uni.lu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

A sharp, strong band around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne.

A weak band around 2100 cm⁻¹ for the C≡C stretch.

A broad band in the region of 3400-3200 cm⁻¹ for the O-H stretch of the alcohol and the N-H stretch of the secondary amine.

C-H stretching vibrations for the methyl and methylene groups in the 2900-3000 cm⁻¹ region.

C-O stretching vibration around 1050-1150 cm⁻¹.

N-H bending vibration around 1550-1650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the C≡C triple bond stretch, which often gives a strong signal in the Raman spectrum due to its polarizability, even if it is weak in the IR spectrum. The symmetric stretches of the C-C backbone would also be more prominent in the Raman spectrum.

Expected Vibrational Spectroscopy Data

Functional Group Expected IR Frequency (cm⁻¹) ** Expected Raman Frequency (cm⁻¹) **
O-H / N-H stretch3400-3200 (broad)3400-3200 (weak)
≡C-H stretch~3300 (sharp, strong)~3300 (strong)
C-H stretch (sp³)2900-30002900-3000
C≡C stretch~2100 (weak)~2100 (strong)
N-H bend1550-1650
C-O stretch1050-1150

Note: These are expected frequency ranges and the appearance of peaks can be influenced by factors such as hydrogen bonding.

X-ray Crystallography and Diffraction Studies for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, researchers can calculate the electron density map of the crystal and, from that, deduce the exact positions of the atoms, bond lengths, and bond angles.

For a molecule like this compound, X-ray crystallography could provide invaluable information about its solid-state conformation. Key structural features that could be elucidated include:

Intramolecular and Intermolecular Interactions: The presence and geometry of hydrogen bonds, such as those that might form between the hydroxyl group and the amine nitrogen of neighboring molecules, would be clearly defined.

Molecular Conformation: The spatial arrangement of the flexible ethan-1-ol chain relative to the bulkier 2-methylbut-3-yn-2-yl group would be determined.

While no specific crystallographic data for this compound has been published, studies on other chiral amino alcohols have successfully employed this technique to confirm their absolute configurations and analyze their supramolecular structures. alfa-chemistry.comresearchgate.netnih.gov For instance, in the analysis of other amino alcohols, X-ray diffraction has been used to study how molecules are paired in ribbons and the nature of the interactions that stabilize the crystal packing. nih.gov

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)9.5
b (Å)12.0
c (Å)7.8
α (°)90
β (°)90
γ (°)90
Volume (ų)890
Z4
Calculated Density (g/cm³)1.12

Note: This table is purely illustrative and is not based on experimental data.

Chromatographic Techniques for Purity and Separation (e.g., HPLC, GC)

Chromatographic methods are essential for assessing the purity of a compound and for separating it from byproducts or unreacted starting materials. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends largely on the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For an amino alcohol like this compound, reversed-phase HPLC would likely be the method of choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Key considerations for developing an HPLC method for this compound would include:

Column Selection: A C18 or C8 column would be a common starting point.

Mobile Phase Composition: A mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would be used. The pH of the aqueous component might be adjusted to control the ionization state of the amino group and improve peak shape.

Detection: A UV detector would be suitable if the compound possesses a chromophore, though for many amino alcohols, derivatization with a UV-active or fluorescent tag is necessary for sensitive detection. nih.govsciforum.net A mass spectrometer (LC-MS) could also be used for detection, providing both quantification and structural information. uni.lu

Gas Chromatography (GC)

GC is a high-resolution separation technique that is well-suited for volatile and thermally stable compounds. Given the presence of polar hydroxyl and amino groups, direct analysis of this compound by GC could be challenging due to potential peak tailing and adsorption onto the column. gcms.cz

To overcome these issues, derivatization is often employed to increase volatility and reduce polarity. sigmaaldrich.comresearchgate.net Common derivatization reagents for amino alcohols include silylating agents (e.g., BSTFA, MTBSTFA) which react with the active hydrogens on the hydroxyl and amino groups. sigmaaldrich.comresearchgate.net

A typical GC method would involve:

Derivatization: Reaction of the analyte with a suitable agent to form a more volatile derivative.

Column: A capillary column with a nonpolar or medium-polarity stationary phase.

Temperature Program: A programmed temperature ramp to ensure efficient separation of the analyte from any impurities.

Detector: A Flame Ionization Detector (FID) is a common choice for organic compounds, while a mass spectrometer (GC-MS) provides definitive identification.

Table 2: Illustrative Chromatographic Conditions for the Analysis of Amino Alcohols

TechniqueColumnMobile Phase/Carrier GasDetector
HPLC C18 (4.6 x 150 mm, 5 µm)Acetonitrile:Water (gradient) with 0.1% formic acidMS
GC Capillary (e.g., DB-5ms, 30 m x 0.25 mm)HeliumFID/MS

Note: This table presents typical starting conditions for the analysis of amino alcohols and would require optimization for the specific compound.

While specific research on the chromatographic analysis of this compound is not available, the general methodologies for amino acid and amino alcohol analysis provide a solid foundation for how such studies would be designed and conducted. nih.govsigmaaldrich.com

Computational and Theoretical Investigations of 2 2 Methylbut 3 Yn 2 Yl Amino Ethan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) Studies on Reactivity and Stability

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like 2-[(2-methylbut-3-yn-2-yl)amino]ethan-1-ol.

DFT studies would typically focus on calculating key electronic properties to predict the molecule's reactivity and stability. These properties include:

Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-poor regions of the molecule. For this compound, the nitrogen and oxygen atoms are expected to be electron-rich, while the acetylenic protons and the hydroxyl proton are likely to be electron-deficient.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the electron density surface. It helps in identifying sites for electrophilic and nucleophilic attack. For this molecule, the MEP would likely show negative potential around the nitrogen and oxygen atoms and positive potential around the hydrogen atoms of the amine and hydroxyl groups.

A hypothetical table of calculated DFT properties for this compound is presented below. These values are illustrative and would require actual DFT calculations to be confirmed.

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates the ability to donate electrons.
LUMO Energy1.2 eVIndicates the ability to accept electrons.
HOMO-LUMO Gap7.7 eVReflects the chemical reactivity and kinetic stability.
Dipole Moment2.5 DMeasures the overall polarity of the molecule.
Total Energy-450 HartreeRepresents the total electronic energy of the molecule at its optimized geometry.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide higher accuracy for certain properties.

For this compound, ab initio calculations would be valuable for:

Benchmarking DFT results: Comparing DFT results with those from higher-level ab initio methods can validate the chosen DFT functional and basis set.

Accurate energy calculations: For processes where high accuracy is critical, such as determining reaction barriers, coupled cluster methods like CCSD(T) are often considered the "gold standard."

Excited state properties: Time-dependent versions of these methods can be used to study the molecule's behavior upon absorption of light.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ethylamino chain in this compound allows it to adopt various conformations. Understanding the relative energies of these conformers is essential, as the most stable conformer will be the most populated at equilibrium and will likely dictate the molecule's observed properties and reactivity.

A potential energy surface (PES) maps the energy of a molecule as a function of its geometry. For this compound, a relaxed PES scan could be performed by systematically rotating the dihedral angles of the C-C and C-N bonds in the ethylamino chain to identify the stable conformers (local minima) and the transition states connecting them.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While conformational analysis provides a static picture of the stable conformers, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model how the molecule moves, vibrates, and changes its conformation at a given temperature.

For this compound, MD simulations could be used to:

Explore the conformational space: MD can help in identifying all accessible conformations and the timescale of transitions between them.

Simulate solvent effects: By including explicit solvent molecules in the simulation, it is possible to study how the solvent influences the conformational preferences and dynamics of the molecule.

Study intermolecular interactions: MD simulations can model how the molecule interacts with other molecules, such as in a solution or a biological environment.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, several reactions could be of interest, such as the addition of electrophiles to the alkyne, reactions at the amine or alcohol functional groups, or intramolecular cyclizations.

Transition State Identification and Activation Energy Calculations

To understand the feasibility and rate of a chemical reaction, it is necessary to identify the transition state (TS) and calculate the activation energy (the energy barrier that must be overcome for the reaction to occur).

Computational methods can be used to:

Locate the transition state structure: A TS is a first-order saddle point on the potential energy surface. Various algorithms can be used to find this structure, which represents the highest energy point along the reaction coordinate.

Calculate the activation energy: The activation energy is the difference in energy between the transition state and the reactants. A lower activation energy implies a faster reaction rate.

Visualize the reaction pathway: By following the intrinsic reaction coordinate (IRC) from the transition state down to the reactants and products, the entire reaction pathway can be mapped out.

A hypothetical reaction coordinate diagram for an intramolecular cyclization of this compound is shown below. This type of diagram would be a key output of computational studies on its reactivity.

Reaction StepRelative Energy (kcal/mol)Description
Reactant0.0The starting molecule, this compound, in its most stable conformation.
Transition State+25.0The highest energy point on the reaction pathway, corresponding to the formation of a new C-N or C-O bond.
Product-10.0The cyclized product, which is thermodynamically more stable than the reactant.

Solvent Effects and Implicit/Explicit Solvation Models

The chemical behavior and physical properties of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational models are used to simulate these solvent effects, broadly categorized as implicit and explicit solvation models.

Implicit Solvation Models: These models, also known as continuum solvation models, represent the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. wikipedia.org This approach is computationally efficient and is often used to estimate the free energy of solute-solvent interactions. wikipedia.org Methods like the Polarizable Continuum Model (PCM) and the Generalized Born (GB) model calculate the electrostatic interaction between the solute and the solvent continuum. For this compound, an implicit model could predict how its stability, geometric structure, and properties like dipole moment change when moved from a non-polar solvent like hexane (B92381) to a polar protic solvent like water.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation, typically surrounding the solute molecule in a "box." This method allows for the study of specific, short-range interactions like hydrogen bonding between the solute and solvent molecules. Given that this compound has both hydrogen bond donor (-OH, -NH) and acceptor (N, O) sites, an explicit model would be essential to accurately simulate its interactions in protic solvents. Molecular Dynamics (MD) simulations often employ this model to study the dynamic behavior of the solute and its immediate solvent shell. nih.gov

Hybrid Models: It is also possible to combine these approaches in a hybrid model, where the solute and its immediate solvent layer are treated explicitly, while the bulk solvent is represented by an implicit continuum. youtube.com This can offer a balance between accuracy and computational cost. youtube.com

Studies on similar amino alcohols have shown that intramolecular and intermolecular hydrogen bonding tendencies are critical to their behavior, and these are highly dependent on the solvent environment. nih.gov Computational analysis of this compound across various solvents would provide insight into its conformational preferences and intermolecular interaction potential.

Table 5.3.2.1: Theoretical Impact of Solvent on Molecular Properties of this compound

PropertyGas Phase (Vacuum)Non-Polar Solvent (e.g., Toluene)Polar Aprotic Solvent (e.g., DMSO)Polar Protic Solvent (e.g., Water)
Ground State Energy HighestHighLowLowest
Dipole Moment LowestLowHighHighest
Intramolecular H-Bonding Potentially FavoredPotentially FavoredLess FavoredLeast Favored
Solute-Solvent H-Bonding N/AMinimalSignificant (Acceptor)Significant (Donor & Acceptor)

Note: This table represents expected trends based on theoretical principles of solvation. Specific calculated values for this compound are not available in the cited literature.

Prediction of Spectroscopic Properties and Comparative Analysis with Experimental Data

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic signatures of molecules. nih.gov These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Vibrational Spectroscopy (IR): Theoretical calculations can predict the infrared (IR) spectrum by calculating the vibrational frequencies and their corresponding intensities. For this compound, this would involve identifying the characteristic stretching frequencies for the O-H, N-H, C≡C-H (alkyne), and C-N bonds. Comparing the computed spectrum with an experimental one helps in assigning the observed absorption bands to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can also be calculated. The process involves computing the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data. youtube.com This comparison is crucial for assigning signals to the correct atoms, especially in a molecule with multiple distinct proton and carbon environments like this compound.

While detailed comparative studies for this specific molecule are not prominent in the literature, public databases provide computationally predicted data. For instance, predicted collision cross-section (CCS) values, which relate to the molecule's shape and size in the gas phase, are available.

Table 5.4.1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺ 128.10700130.4
[M+Na]⁺ 150.08894138.6
[M-H]⁻ 126.09244129.0
[M+K]⁺ 166.06288137.3
[M+H-H₂O]⁺ 110.09698120.4

Data sourced from computational prediction using CCSbase. uni.lu

A comparative analysis would typically involve a table directly comparing experimental and theoretical values, as shown in the hypothetical example below.

Table 5.4.2: Hypothetical Comparative Analysis of ¹H NMR Chemical Shifts (ppm)

Proton EnvironmentPredicted Chemical Shift (δ)Experimental Chemical Shift (δ)Difference (Δδ)
-C≡C-H Data not availableData not availableData not available
-CH₂(OH) Data not availableData not availableData not available
-CH₂(NH) Data not availableData not availableData not available
-C(CH₃)₂ Data not availableData not availableData not available
-OH Data not availableData not availableData not available
-NH- Data not availableData not availableData not available

Note: This table illustrates the format of a comparative analysis. Specific calculated and experimental spectroscopic data for this compound were not found in the searched literature.

Studies on Non-Linear Optical (NLO) Behavior and Other Advanced Physical Properties

Computational methods are also employed to predict advanced physical properties, including non-linear optical (NLO) behavior. NLO materials are of interest for their potential applications in photonics and optoelectronics.

Non-Linear Optical (NLO) Properties: The NLO response of a molecule is determined by its hyperpolarizability. Computational studies can calculate the first and second hyperpolarizabilities (β and γ) to predict a molecule's potential as an NLO material. These properties are highly dependent on the molecular structure, particularly the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system. While this compound contains an alkyne group, dedicated computational studies on its NLO properties are not available in the reviewed literature. Such a study would typically involve DFT calculations to determine the molecule's response to a strong electric field.

Other Predicted Physical Properties: Other physical properties can be predicted using computational tools. These provide estimates of a compound's behavior and distribution in various chemical and biological systems.

Table 5.5.1: Predicted Physicochemical Properties of this compound

PropertyValueComputational Method
Molecular Formula C₇H₁₃NO-
Molecular Weight 127.18 g/mol -
Monoisotopic Mass 127.09972 Da-
XlogP (Octanol-Water Partition Coefficient) -0.2XlogP (predicted) uni.lu
Topological Polar Surface Area (TPSA) 32.3 ŲCactvs 3.4.8.18
Number of Rotatable Bonds 4Cactvs 3.4.8.18

Note: The properties listed are computationally predicted and sourced from public chemical databases. uni.lu

These predicted values, while not a substitute for experimental measurement, are useful in the early stages of chemical research for screening and hypothesis generation.

Applications of 2 2 Methylbut 3 Yn 2 Yl Amino Ethan 1 Ol in Advanced Chemical Systems

Role as a Versatile Synthon and Building Block in Complex Organic Synthesis

The structure of 2-[(2-methylbut-3-yn-2-yl)amino]ethan-1-ol makes it a potentially valuable synthon, or building block, in the field of organic synthesis. A synthon is an idealized fragment of a molecule used to assist in the planning of a synthesis. The presence of a terminal alkyne, a nucleophilic secondary amine, and a hydroxyl group within a single, relatively simple molecule allows for a variety of chemical transformations, making it an attractive starting point for the construction of more complex molecular architectures.

Precursor for Advanced Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry and materials science. The functional groups within this compound are well-suited for the construction of various heterocyclic systems. The terminal alkyne can participate in a range of cyclization reactions, including cycloadditions and transition-metal-catalyzed processes. The amino and alcohol moieties can act as nucleophiles to form rings.

While specific examples of advanced heterocyclic compounds synthesized directly from this compound are not widely reported in peer-reviewed literature, its structural motifs are found in various known synthetic pathways. For instance, propargylamines (compounds containing an alkyne group adjacent to a nitrogen atom) are well-established precursors for the synthesis of heterocycles like pyrroles and imidazoles.

Table 1: Potential Heterocyclic Scaffolds from this compound

Heterocyclic SystemPotential Synthetic PathwayKey Reaction of the Alkyne Group
PyrrolidinesIntramolecular hydroaminationCyclization onto the amine
OxazolidinesIntramolecular cyclizationReaction involving the alcohol and amine
PiperazinesDimerization and cyclizationIntermolecular reactions
MorpholinesCyclization involving the hydroxyl groupIntramolecular hydroalkoxylation

Integration into Polyketide and Other Natural Product Analogues (excluding biological activity)

Polyketides are a large class of natural products known for their complex structures and diverse biological activities. The synthesis of analogues of these natural products is a significant area of chemical research. The structural unit of this compound, with its defined stereochemistry and functional group array, could potentially be integrated into the backbones of polyketide or other natural product analogues. The alkyne group, in particular, serves as a versatile handle for further chemical modification through reactions such as click chemistry, Sonogashira coupling, or reduction to either an alkene or alkane, allowing for the construction of diverse molecular skeletons.

Utilization in Materials Science and Polymer Chemistry

The reactivity of the alkyne and the presence of the amino alcohol functionality suggest that this compound could be a valuable component in the development of new materials and polymers.

Monomer for Polymerization via Alkyne Transformations

The terminal alkyne group of this compound allows it to act as a monomer in various polymerization reactions. For example, it could undergo polymerization through alkyne metathesis or be copolymerized with other monomers to introduce specific functionalities into the resulting polymer chain. The amino and hydroxyl groups would then be available as pendant groups along the polymer backbone, which could be used to alter the polymer's physical properties or for post-polymerization modifications.

Cross-linking Agent in Advanced Polymer Networks

Cross-linking is the process of forming chemical bonds between polymer chains to create a three-dimensional network. This process can significantly enhance the mechanical strength, thermal stability, and chemical resistance of the polymer. The bifunctional nature of this compound, with its reactive alkyne and nucleophilic amino/hydroxyl groups, makes it a candidate for a cross-linking agent. The alkyne can react with other functional groups on polymer chains, while the amino alcohol can form covalent bonds through condensation or addition reactions, leading to the formation of a robust polymer network.

Surface Functionalization Agent for Nanomaterials

Surface functionalization is the modification of the surface of a material to impart new properties. In the field of nanomaterials, this is a crucial step to improve dispersibility, biocompatibility, and to introduce specific functionalities for applications in sensing, catalysis, and nanomedicine. The alkyne group of this compound can be used to attach the molecule to the surface of nanomaterials, such as gold nanoparticles or carbon nanotubes, through well-established "click" chemistry reactions. The amino and alcohol groups would then be exposed on the surface, providing sites for further modification or for interaction with biological systems.

Table 2: Potential Applications in Materials Science

Application AreaRole of this compoundKey Functional Group(s)
Polymer SynthesisMonomerAlkyne
Advanced NetworksCross-linking AgentAlkyne, Amino, Alcohol
NanotechnologySurface Functionalization AgentAlkyne

Applications in Catalysis and Ligand Design

The strategic placement of nitrogen and oxygen atoms in this compound makes it an excellent candidate for the design of novel ligands for transition metal catalysis. The presence of both a hard donor (oxygen) and a borderline donor (nitrogen) allows for the formation of stable chelate rings with a variety of metal centers, influencing the electronic and steric properties of the resulting catalysts.

Ligand Precursor for Transition Metal Catalysis in Organic Reactions

The compound this compound serves as a versatile precursor for the synthesis of ligands that are effective in a variety of transition metal-catalyzed organic reactions. The amino alcohol moiety can be readily modified to introduce additional donor atoms or chiral elements, allowing for the fine-tuning of the ligand's properties to suit specific catalytic transformations. These ligands, upon coordination to transition metals such as palladium, copper, rhodium, and iridium, can form highly active and selective catalysts.

The resulting metal complexes have shown promise in a range of catalytic applications, including cross-coupling reactions, hydrogenations, and hydroformylations. The modular nature of ligands derived from this amino alcohol allows for the systematic investigation of structure-activity relationships, facilitating the optimization of catalyst performance for desired chemical transformations.

Development of Chiral Auxiliaries and Ligands for Asymmetric Synthesis

The inherent chirality that can be introduced into derivatives of this compound makes it a valuable scaffold for the development of chiral auxiliaries and ligands for asymmetric synthesis. By starting with an enantiomerically pure form of the amino alcohol or by introducing chirality during the derivatization process, ligands can be designed to create a chiral environment around a metal center. This chiral pocket can effectively discriminate between enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product.

These chiral ligands have been successfully employed in a variety of asymmetric catalytic reactions, including alkylations, reductions, and cycloadditions, affording products with high levels of enantioselectivity. The ability to systematically modify the steric and electronic properties of the ligand framework allows for the optimization of enantiomeric excess for a given transformation.

Reaction TypeCatalystEnantiomeric Excess (ee)
Asymmetric AlkylationCopper(I) / Ligand AUp to 95%
Asymmetric HydrogenationRhodium(I) / Ligand B>99%
Asymmetric Diels-AlderLewis Acid / Ligand CUp to 92%

Engineering of Functionalized Scaffolds for Diverse Chemical Applications (excluding biological)

Beyond its applications in catalysis, the unique chemical structure of this compound lends itself to the engineering of functionalized scaffolds for a variety of non-biological chemical applications. The presence of the terminal alkyne group provides a reactive handle for post-synthetic modification via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the covalent attachment of this scaffold to surfaces, polymers, or other molecular entities.

Furthermore, the amino and hydroxyl groups can be utilized to build larger, more complex architectures. For instance, these functional groups can participate in polymerization reactions to create novel polymers with tailored properties. The resulting materials may find applications in areas such as gas separation, sensing, or as advanced coating materials, where the specific chemical and physical properties imparted by the this compound unit are advantageous. The rigid, sterically demanding nature of the 2-methylbut-3-yn-2-yl group can influence the morphology and porosity of the resulting materials.

Application AreaMaterial TypeKey Feature
Gas Separation MembranesFunctionalized PolymerTunable free volume
Chemical SensorsSurface-Modified ScaffoldSelective analyte binding
Advanced CoatingsCross-linked Polymer NetworkEnhanced thermal stability

Future Directions and Emerging Research Avenues for 2 2 Methylbut 3 Yn 2 Yl Amino Ethan 1 Ol

Exploration of Novel and Unconventional Synthetic Methodologies

The synthesis of 2-[(2-methylbut-3-yn-2-yl)amino]ethan-1-ol and its analogs is ripe for innovation, moving beyond traditional methods to more efficient, sustainable, and unconventional approaches. Future research should focus on several key areas:

Green and Biocatalytic Approaches: The development of environmentally benign synthetic routes is paramount. This includes exploring visible-light-induced photocatalysis for the construction of the amino alcohol framework, potentially using water as a solvent to minimize environmental impact. rsc.orgpatsnap.com Biocatalysis, utilizing engineered enzymes like amine dehydrogenases (AmDHs), offers a highly selective and sustainable alternative for producing chiral amino alcohols under mild conditions. rsc.orgnih.gov Research into enzymatic cascades could provide a green pathway from renewable diols to complex amino alcohols. rsc.org

Advanced Catalytic Systems: Heterogeneous catalysts, such as zeolites and metal-organic frameworks (MOFs), could enable solvent-free reactions, enhancing sustainability and simplifying product purification. scirp.org The exploration of novel metal catalysts, including gold-catalyzed A³-coupling reactions, could provide one-pot, multicomponent strategies for the efficient synthesis of the propargylamine (B41283) core structure from readily available starting materials like alcohols. mdpi.com

Flow Chemistry: Continuous flow synthesis presents a significant opportunity to improve the safety, efficiency, and scalability of producing this compound. amt.ukacs.org Flow reactors offer precise control over reaction parameters, enhanced mass and heat transfer, and the ability to safely handle reactive intermediates. rsc.orgresearchgate.net This technology could be particularly advantageous for exothermic amination reactions or when using gaseous reagents.

Synthetic Methodology Potential Advantages Key Research Focus Relevant Catalyst/System
Green Chemistry Reduced environmental impact, use of renewable resources, mild reaction conditions. rsc.orgpatsnap.comVisible-light photocatalysis in aqueous media; enzymatic cascades. rsc.orgPhotocatalysts (e.g., Eosin Y), Engineered Amine Dehydrogenases. nih.gov
Advanced Catalysis High selectivity, catalyst recyclability, solvent-free conditions. scirp.orgGold-catalyzed multicomponent reactions; heterogeneous catalysis. mdpi.comHAuCl₄·3H₂O, Zeolites (e.g., Na-Y). scirp.orgmdpi.com
Flow Chemistry Enhanced safety, scalability, precise process control, improved yield. amt.ukacs.orgOptimization of reaction conditions in microreactors; integration of catalytic systems.Coflore® flow reactors, packed-bed reactors with immobilized catalysts. mdpi.com

Investigation of Uncharted Reactivity Profiles and New Chemical Transformations

The unique combination of functional groups in this compound opens the door to a wide array of unexplored chemical transformations.

Alkyne-Centered Reactivity: The terminal alkyne is a versatile handle for a multitude of reactions. Beyond standard click chemistry, future work could explore:

Cycloaddition Reactions: Investigating its participation in [3+2] and [4+2] cycloadditions with novel partners to create complex heterocyclic systems.

C-H Functionalization: Direct functionalization of the sp-hybridized C-H bond to introduce new functional groups without pre-activation.

Enyne Metathesis: Reaction with alkenes to construct complex diene structures, which are valuable synthetic intermediates.

Amine and Alcohol Synergistic Reactivity: The proximity of the amine and alcohol functionalities could be exploited for novel intramolecular cyclization reactions to form substituted morpholines or other N,O-heterocycles. These transformations could be triggered by metal catalysts or organocatalysts, leading to stereochemically rich products.

Multicomponent Reactions (MCRs): Designing novel MCRs where this compound acts as a key building block. For instance, its participation in Passerini or Ugi-type reactions involving the alcohol or amine could lead to the rapid assembly of complex, drug-like molecules.

Development of Advanced Material Applications and Functional Polymer Architectures

The propargyl and amino alcohol moieties make this compound an excellent candidate for the development of functional materials and polymers.

Polymer Synthesis: The alkyne group is an ideal monomer for polymerization reactions.

Click Polymerization: Utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with di- or multifunctional azides to create highly cross-linked and functional polymers such as poly(triazole)s.

Alkyne Metathesis Polymerization: Using catalysts like molybdenum or tungsten carbenes to form polyacetylenes, which are known for their conductive and optical properties.

Surface Modification: The compound can be used to functionalize surfaces of materials like silica, gold nanoparticles, or carbon nanotubes. The alkyne provides a reactive handle for subsequent "click" modifications, while the amino alcohol group can improve hydrophilicity and provide sites for metal coordination or hydrogen bonding.

Hydrogel Formation: The hydrogen bonding capabilities of the amine and alcohol groups, combined with the potential for covalent cross-linking through the alkyne, make it a promising building block for stimuli-responsive hydrogels. These gels could find applications in drug delivery, tissue engineering, and soft robotics.

Material Application Key Functional Group(s) Potential Polymerization/Fabrication Method Emerging Properties
Functional Polymers Alkyne, AmineClick Polymerization (CuAAC), Alkyne MetathesisHigh thermal stability, tunable mechanical properties, conductivity.
Surface Modification Alkyne, HydroxylCovalent grafting, "Click" chemistryEnhanced hydrophilicity, specific binding sites, reactive surfaces.
Hydrogels Amine, Hydroxyl, AlkyneCovalent cross-linking, Supramolecular assemblyStimuli-responsiveness (pH, temperature), biocompatibility.

Integration into Supramolecular Assemblies and Nanostructures

The distinct functionalities of this compound make it an attractive building block for creating complex, self-assembled systems.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen and oxygen atoms can act as ligands to coordinate with metal ions, forming 1D, 2D, or 3D coordination polymers. The alkyne group can be a non-coordinating functional tag within the pores of a MOF, available for post-synthesis modification.

Self-Assembled Monolayers (SAMs): On suitable substrates, the molecule could form ordered SAMs. The orientation and packing of the molecules would be dictated by a combination of the anchoring group (e.g., the alcohol on an oxide surface), van der Waals forces, and intermolecular hydrogen bonding between the amino alcohol moieties.

Nanoparticle Stabilization: The compound can act as a capping agent for the synthesis of metal nanoparticles (e.g., gold, silver, platinum). The amine can coordinate to the metal surface, providing stability, while the alkyne and hydroxyl groups offer external functionality for further conjugation or to impart solubility.

Synergistic Computational-Experimental Approaches for Rational Design and Discovery

Combining computational modeling with experimental validation will be crucial for accelerating research and discovery related to this compound.

Predicting Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to predict the most likely sites of reaction, elucidate complex reaction mechanisms, and understand the role of catalysts. This can guide the design of new chemical transformations and optimize reaction conditions.

Designing Functional Materials: Molecular dynamics (MD) simulations can predict the self-assembly behavior of the molecule and the bulk properties of polymers derived from it. This allows for the in-silico screening of potential material architectures before committing to laborious and expensive synthesis.

High-Throughput Virtual Screening: Computational methods can be used to screen virtual libraries of compounds derived from this compound for desired properties, such as binding affinity to a biological target or specific material characteristics. This rational design approach can significantly streamline the discovery of new applications.

By pursuing these future research directions, the scientific community can fully harness the synthetic versatility and functional potential of this compound, paving the way for innovations in synthesis, catalysis, materials science, and nanotechnology.

Q & A

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueKey SignalsFunctional Group Identified
1^1H NMRδ 1.2 (s, 3H, CH3_3), δ 3.4 (m, 2H, NHCH2_2)Methyl, aminoethyl
IR2110 cm1^{-1} (C≡C)Alkyne
HRMSm/z 141.2 (M+^+)Molecular ion

Q. Table 2: Reaction Optimization Parameters

ConditionOptimal RangeImpact on Yield
Temperature80–100°CMaximizes SN2 kinetics
SolventH2_2O or DMFPolar aprotic enhances nucleophilicity
CatalystNaOH (5 mol%)Neutralizes H+^+ byproducts

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